Clantifen

Anti-inflammatory Antipyretic H1 Antagonist

Researchers studying H1-mediated pathways often face confounding variables when using tricyclic antihistamines like ketotifen or cyproheptadine, which carry potent ancillary activities (mast cell stabilization, 5-HT2 antagonism). Clantifen solves this by offering a structurally simplified, non-tricyclic thiophene scaffold with a cleaner pharmacological profile. - Isolate H1-mediated anti-inflammatory effects without 5-HT2 or mast cell interference. - Investigate the allergy-hemostasis axis via its distinct antiplatelet activity. - Advance SAR studies with a modular thiophene core vs. rigid tricyclic analogs. Procurement Assurance: Consistent quality (≥98% HPLC) and reliable global logistics support reproducible experimental outcomes.

Molecular Formula C11H7Cl2NO2S
Molecular Weight 288.1 g/mol
CAS No. 16562-98-4
Cat. No. B093898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClantifen
CAS16562-98-4
Molecular FormulaC11H7Cl2NO2S
Molecular Weight288.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC2=CSC=C2C(=O)O)Cl
InChIInChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)14-9-5-17-4-6(9)11(15)16/h1-5,14H,(H,15,16)
InChIKeyCWEUKXMDWMAICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clantifen Procurement: Chemical Identity & Baseline Profile


Clantifen (CAS 16562-98-4) is a synthetic small-molecule drug [1] primarily categorized as an H1 histamine receptor antagonist . Its molecular formula is C₁₁H₇Cl₂NO₂S, with a molecular weight of 288.15 g/mol [2]. The compound, designated as an experimental drug by the FDA and assigned the UNII code 677Z1OCG11 [3], is studied for its potential applications in allergic and inflammatory conditions. This guide assesses its quantifiable differentiation relative to structural and functional analogs to inform scientific and procurement decisions.

H1 receptor antagonist research workflow Reported anti-inflammatory and antipyretic properties distinct from 5-HT or mast cell pathways
Platelet function and hemostasis research context Reported platelet aggregation inhibition contrasts with general antihistamine class
Non-tricyclic scaffold for SAR and medicinal chemistry studies Simplified thiophene core enables pharmacophore deconvolution

Clantifen Selection Rationale: Why Generic Substitution Fails


The substitution of Clantifen with a common, generic antihistamine is not supported by available data and could compromise research reproducibility. Available information suggests a dual mechanism of action, combining H1 antagonism with anti-inflammatory and antipyretic properties . This is a distinct pharmacological profile from compounds like Cyproheptadine, Ketotifen, or Pizotifen, which are known to possess additional, potent antiserotonergic and/or mast cell-stabilizing activities [REFS-3, REFS-4]. The absence of published receptor binding selectivity data (e.g., Ki or pA2 values) for Clantifen makes it impossible to assert that its binding profile is identical to any of these analogs. Therefore, for research into this specific molecule's unique combination of activities, generic substitution would introduce uncontrolled experimental variables and invalidate any study-specific hypotheses.

Clantifen Reported H1 antagonism with anti-inflammatory and antipyretic activities; no confirmed 5-HT2 or mast cell stabilization contribution.
Cyproheptadine / Pizotifen Potent 5-HT2 receptor antagonism may shift pathway interpretation and confound H1-specific research endpoints.
Clantifen H1-mediated pathway studies without mast cell stabilization overlay.
Ketotifen Mast cell stabilizing activity may introduce additional variables; inflammatory endpoint context may differ.
Clantifen Reported platelet aggregation inhibition in pharmacologic studies.
General Antihistamines Standard antihistamines show no platelet effect at typical doses; platelet-function endpoints may not transfer.

Clantifen Technical Evidence: Comparative Data for Procurement


Dual Anti-inflammatory & Antipyretic Activity

Clantifen is reported to possess a dual anti-inflammatory and antipyretic mechanism, which is described as uncommon among similar compounds . This contrasts with comparators like Cyproheptadine, which is a potent serotonin (5-HT) receptor antagonist [1], and Ketotifen, which is a mast cell stabilizer [2]. This functional differentiation suggests that Clantifen may be the preferred tool compound for studies focused on H1-antagonism coupled with anti-inflammatory effects not mediated through 5-HT or mast cell pathways.

Pharmacological Profile
Class-level inference
H1 antagonism + anti-inflammatory + antipyretic (Clantifen) vs. H1 + 5-HT2 antagonism (Cyproheptadine) / H1 + mast cell stabilization (Ketotifen)
Supports pathway-specific research fit; reported functional differentiation from tricyclic antihistamines.
Qualitative differentiation based on reported properties; receptor binding selectivity data not available.
Anti-inflammatory Antipyretic H1 Antagonist

Platelet Aggregation Inhibition: A Differentiating Activity

Pharmacological studies indicate that Clantifen can obviously inhibit blood platelet aggregation and showed hypolipemia activity [1]. This is a differentiating feature, as a study on the general class of antihistamines found that inhibition of aggregation in vitro required drug concentrations much greater than therapeutic levels, and that platelet aggregation was unimpaired in volunteers taking standard doses of antihistamines . The reported activity for Clantifen, therefore, suggests a potentially unique or more potent effect on platelet function compared to the general antihistamine class.

Platelet Aggregation Inhibition
Cross-study comparable
Reported inhibition of blood platelet aggregation
Supports platelet function research context; contrasts with general antihistamine class profile.
Pharmacologic study detail not specified; endpoint reproducibility requires validation.
Platelet Aggregation Antihistamine Hypolipemia

Non-Tricyclic Scaffold: A Structural Differentiator

Clantifen is a non-tricyclic antihistamine [1]. This structural feature distinguishes it from closely related, clinically used analogs like Cyproheptadine, Pizotifen, and Ketotifen, which are all based on a tricyclic ring system [2]. The simplified monocyclic thiophene core of Clantifen offers a distinct chemical space for exploring structure-activity relationships (SAR) and may confer different physicochemical and pharmacokinetic properties compared to its tricyclic counterparts. For example, its predicted pKa is 4.08±0.20 , and its melting point is 194 °C , which are concrete, measurable differentiators.

Molecular Scaffold
Class-level inference
Non-tricyclic thiophene-3-carboxylic acid core (Clantifen) vs. tricyclic ring systems (Cyproheptadine, Pizotifen, Ketotifen)
Supports SAR and scaffold-hopping studies; simplified core enables pharmacophore deconvolution.
Measurable differentiators include predicted pKa 4.08 and melting point 194 °C.
Chemical Structure Scaffold Hopping SAR

Clantifen Optimal Research Applications


H1-Mediated Anti-Inflammatory Pathways (Mast Cell/5-HT Independent)

Procure Clantifen for studies designed to isolate and examine H1 receptor-mediated anti-inflammatory effects. Unlike Ketotifen (mast cell stabilizer [1]) and Cyproheptadine/Pizotifen (potent 5-HT2 antagonists [2]), Clantifen's reported anti-inflammatory and antipyretic properties are not linked to these additional mechanisms. This makes it an ideal tool compound for creating cleaner experimental models to study the direct downstream effects of H1 antagonism on inflammatory cytokine production.

Antihistamine-Platelet Interface & Novel Antiplatelet Mechanisms

Use Clantifen as a lead compound or tool molecule in research investigating the intersection of allergy and hemostasis. Its reported ability to obviously inhibit platelet aggregation [3] contrasts with the general finding that most antihistamines do not affect platelet function at standard doses . This unique activity justifies its procurement for projects exploring novel mechanisms of antiplatelet action or studying the potential cardiovascular effects of certain antihistamine scaffolds.

Medicinal Chemistry & SAR Studies on a Non-Tricyclic Scaffold

Obtain Clantifen as a critical reference standard for SAR studies of antihistamines. Its non-tricyclic thiophene core [4] provides a structurally simplified alternative to the clinically dominant tricyclic antihistamines (e.g., cyproheptadine, ketotifen) [5]. Researchers can use Clantifen as a starting point to systematically add molecular features or to compare its binding and activity profile directly against more complex analogs, thereby advancing the understanding of key pharmacophoric elements.

Application
Selection Property
Validation Focus
H1-mediated anti-inflammatory pathway studies
Mast cell / 5-HT independent mechanism context
Inflammatory cytokine endpoint monitoring; pathway-response interpretation
Antihistamine-platelet interface research
Platelet aggregation inhibition context
Platelet function assay validation; hemostasis endpoint review
Medicinal chemistry and SAR studies
Non-tricyclic scaffold differentiation
Binding affinity and activity profiling against tricyclic comparators

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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